molecular formula C3H3N B14309643 N-Ethynylmethanimine CAS No. 110027-88-8

N-Ethynylmethanimine

Cat. No.: B14309643
CAS No.: 110027-88-8
M. Wt: 53.06 g/mol
InChI Key: HCNBKNFRVNLPMX-UHFFFAOYSA-N
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Description

N-Ethynylmethanimine (IUPAC name: (E)-N-ethynylmethanimine) is a hypothetical imine compound characterized by a methanimine backbone (-N=CH₂) substituted with an ethynyl group (-C≡CH) at the nitrogen atom. Methanimines are critical intermediates in organic synthesis and medicinal chemistry due to their reactivity and versatility in forming heterocycles and bioactive molecules .

The ethynyl group introduces unique electronic and steric effects, distinguishing this compound from other methanimines. This article compares its hypothetical properties with structurally related compounds, focusing on synthesis, spectroscopic characteristics, stability, and applications.

Properties

CAS No.

110027-88-8

Molecular Formula

C3H3N

Molecular Weight

53.06 g/mol

IUPAC Name

N-ethynylmethanimine

InChI

InChI=1S/C3H3N/c1-3-4-2/h1H,2H2

InChI Key

HCNBKNFRVNLPMX-UHFFFAOYSA-N

Canonical SMILES

C=NC#C

Origin of Product

United States

Preparation Methods

N-Ethynylmethanimine can be synthesized in the laboratory through an electric discharge of acetonitrile (CH₃CN) and acetylene (HCCH) in argon. This method involves generating the compound in situ and characterizing its rotational spectrum using a Balle-Flygare narrow band-type Fourier-transform microwave spectrometer

Chemical Reactions Analysis

N-Ethynylmethanimine undergoes various chemical reactions, primarily driven by its imine functional group. The compound can participate in:

    Oxidation: Reacting with oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions to form amines.

    Substitution: Nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-Ethynylmethanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethynylmethanimine involves its interaction with various molecular targets through its imine group. The compound can undergo nucleophilic attack, leading to the formation of addition products. The pathways involved in these reactions are influenced by the electronic properties of the imine group and the nature of the attacking nucleophile .

Comparison with Similar Compounds

Structural and Electronic Features

N-Ethynylmethanimine belongs to the broader class of methanimines (R-N=CH₂), where substituent R dictates reactivity and stability. Key comparisons include:

Compound Substituent (R) Key Structural Features
This compound -C≡CH Electron-withdrawing ethynyl group; linear geometry
N-Methylmethanimine -CH₃ Electron-donating methyl group; planar structure
(E)-N-Adamantylmethanimine Adamantyl Bulky, rigid substituent; enhances thermal stability
N-Hydroxyindole methanimine -OH attached to indole Resonance stabilization; syn/anti isomerism

Key Observations :

  • The ethynyl group’s sp-hybridized carbon introduces significant electron-withdrawing effects, polarizing the C=N bond and increasing electrophilicity compared to methyl or adamantyl substituents.
  • Bulky groups (e.g., adamantyl) sterically shield the imine bond, reducing reactivity but enhancing thermal stability .

Spectroscopic Characterization

Spectroscopic data for methanimines vary significantly based on substituents:

Table: Comparative Spectroscopic Data
Compound ¹H NMR (δ, ppm) IR (C=N stretch, cm⁻¹) UV-Vis (λ_max, nm)
This compound* ~8.5 (N=CH₂), ~2.5 (C≡CH) ~1640–1680 ~250–280
N-Methylmethanimine 2.1 (CH₃), 8.3 (N=CH₂) 1620–1650 220–240
(E)-N-Adamantylmethanimine 8.58 (N=CH), 1.5–2.1 (adamantyl H) 1615 310
N-Hydroxyindole methanimine 8.7–9.1 (N=CH), broad -OH peak 1630–1650 290–320

Analysis :

  • The ethynyl group’s electron-withdrawing nature would downfield-shift the N=CH₂ proton (δ ~8.5) compared to methyl-substituted analogs.
  • Adamantyl derivatives show upfield shifts for aliphatic protons due to shielding effects .
  • IR C=N stretches correlate with substituent electronic effects: electron-withdrawing groups increase bond order, raising wavenumbers (e.g., ethynyl > methyl > adamantyl).

Stability and Reactivity

Compound Thermal Stability Reactivity Profile
This compound* Low High electrophilicity; prone to polymerization
N-Methylmethanimine Moderate Reacts with nucleophiles (e.g., H₂O, NH₃)
(E)-N-Adamantylmethanimine High Stable under reflux; resists hydrolysis
N-Hydroxyindole methanimine Moderate Forms stable syn/anti isomers

Key Points :

  • The ethynyl group’s electron-withdrawing nature likely reduces thermal stability, making this compound susceptible to decomposition or polymerization.
  • Adamantyl-substituted methanimines exhibit exceptional stability due to steric protection of the imine bond .
  • N-Methylmethanimine’s moderate stability allows atmospheric reactivity studies, including reactions with OH radicals .

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